3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Overview
Description
“3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine” is an organofluorine compound . It has a CAS Number of 1020972-39-7 and a molecular weight of 257.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F6N/c11-9(12,13)5-8(17)6-2-1-3-7(4-6)10(14,15)16/h1-4,8H,5,17H2 . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.20 g/mol . It has a topological polar surface area of 26 Ų . The compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- 3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine is used in the palladium-catalyzed trifluoromethylation of aryl chlorides. This process is efficient for appending CF3 groups to a broad range of aryl substrates, increasing their applicability in pharmaceuticals and agrochemicals (Cho et al., 2010).
- It serves as a building block for introducing the trifluoromethyl group, prepared from ethyl trifluoroacetate and demonstrating high diastereoselectivity in Michael reactions with various enolate anions (Yamazaki & Ishikawa, 1985).
- The compound is used in a Lewis acid-catalyzed reaction with carbonyl compounds to produce α-(trifluoromethyl)-α,β-unsaturated amides, a method offering high Z stereoselectivity and good to excellent yields (Mantani et al., 1999).
Applications in Materials Science
- In the field of polymer science, a trifluoromethyl-substituted bis(ether amine) monomer derived from this compound is synthesized to produce highly soluble, low-colored fluorinated polyimides. These materials show promising characteristics like high glass-transition temperatures and low dielectric constants, making them suitable for various industrial applications (Chung, Tzu & Hsiao, 2006).
Enzymatic and Catalytic Processes
- The compound is involved in the enzymatic resolution of α-trifluoromethylated amines, which is significant for the stereoselective synthesis of pharmaceuticals. This process demonstrates the influence of substitutions on reversed stereoselectivity and highlights the efficiency and green feature of the enzymatic process (Cheng, Xia, Wu & Lin, 2013).
- It is also utilized in the synthesis of heterocyclic compounds containing perfluoroalkyl groups, which are important for developing biologically active compounds (Furin & Zhuzhgov, 2005).
Safety and Hazards
properties
IUPAC Name |
3,3,3-trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c11-9(12,13)5-8(17)6-2-1-3-7(4-6)10(14,15)16/h1-4,8H,5,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRLJURMVRQWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine | |
CAS RN |
1020972-39-7 | |
Record name | 3,3,3-trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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